

CalFluor 580 Azide: A Technical Guide to

Solubility, Stability, and Application

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| Compound of Interest | | |
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| Compound Name: | CalFluor 580 Azide | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of **CalFluor 580 Azide**, a fluorogenic probe essential for the sensitive detection of alkyne-tagged biomolecules. Detailed experimental protocols and key technical data are presented to facilitate its effective use in research and development.

Core Properties of CalFluor 580 Azide

CalFluor 580 Azide is a fluorescent probe that is activated through a copper-catalyzed or metal-free click reaction with alkynes. A significant advantage of CalFluor probes is their fluorogenic nature; they are non-fluorescent until they react with an alkyne, which enables sensitive biomolecule detection in no-wash conditions. This is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, or in vivo, as it minimizes background signal from unreacted probes.



| Property | Data | Source |
|-------------------------|---|--------|
| Molecular Weight | 878.1 g/mol | [1] |
| Appearance | Dark red amorphous solid | [1] |
| Purity | >90% (HPLC) | [1] |
| Excitation Maximum | 591 nm | [1] |
| Emission Maximum | 609 nm | [1] |
| Spectrally Similar Dyes | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red | |

Solubility Data

CalFluor 580 Azide is qualitatively described as being soluble in water and dimethyl sulfoxide (DMSO). However, specific quantitative solubility data (e.g., mg/mL or molarity) is not readily available in published literature or technical data sheets. For practical purposes, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO.

| Solvent | Solubility |
|---------------------------|------------|
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of **CalFluor 580 Azide**.



| Condition | Recommendation |
|---------------------------|--|
| Long-Term Storage (Solid) | Store at -20°C. Desiccate to protect from moisture. |
| Shipping | Shipped at ambient temperature, suggesting short-term stability. |
| Stock Solutions | While specific stability data for solutions is unavailable, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | As with most fluorescent dyes, it is advisable to protect both solid material and solutions from light to prevent photobleaching. |

Experimental Protocols

The primary application of **CalFluor 580 Azide** is the detection of alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Workflow for Biomolecule Labeling

The general workflow involves two main steps: the metabolic incorporation of an alkyne-containing building block into a biomolecule of interest (e.g., proteins, DNA, RNA, or glycans), followed by the chemoselective ligation with **CalFluor 580 Azide**.



Step 1: Metabolic Labeling Alkyne-Modified Precursor (e.g., amino acid, nucleoside) Introduce to cells or organism Cellular Incorporation Metabolic pathways Alkyne-Tagged Biomolecule Step 2: Click Chemistry Detection Add Cu(I) Catalyst Add CalFluor 580 Azide (CuSO4 + Reducing Agent) Click Reaction Fluorescently Labeled Biomolecule

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Fluorescence Detection (Microscopy, Flow Cytometry)

General workflow for labeling biomolecules with CalFluor 580 Azide.

Detailed Protocol for In Vitro Labeling



This protocol is adapted from published research and provides a starting point for the fluorescent labeling of alkyne-containing biomolecules in a fixed and permeabilized cell context. Optimization may be required for different cell types, biomolecules, or experimental setups.

Reagents:

- CalFluor 580 Azide
- Copper(II) Sulfate (CuSO4)
- Copper-binding ligand (e.g., BTTAA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Sodium Ascorbate (freshly prepared)
- Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solutions:

- CalFluor 580 Azide: Prepare a 1 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.
- BTTAA Ligand: Prepare a 100 mM stock solution in DMSO.
- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

Labeling Reaction Mixture (Final Concentrations):

CalFluor 580 Azide: 2 μM

Copper(II) Sulfate (CuSO4): 50 μM

• BTTAA Ligand: 100 μM

Sodium Ascorbate: 5 mM

Procedure:

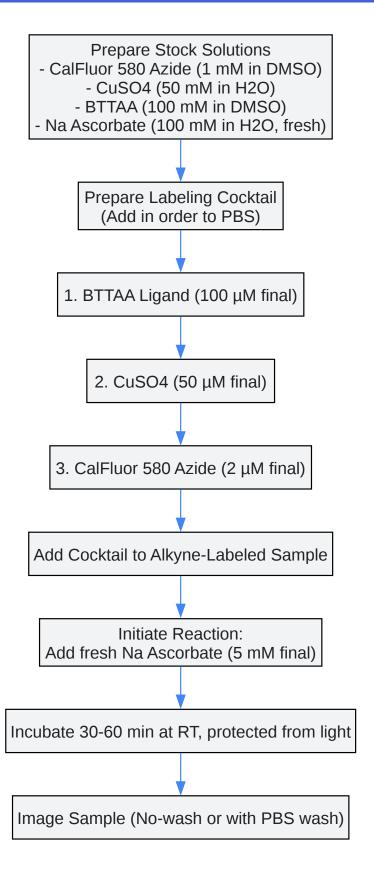






- To your sample containing the alkyne-modified biomolecule in PBS, add the components of the labeling reaction mixture in the following order, vortexing gently after each addition: a.
 BTTAA ligand b. Copper(II) Sulfate c. CalFluor 580 Azide
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Due to the fluorogenic nature of CalFluor 580 Azide, a "no-wash" imaging approach can
 often be used. However, if background fluorescence is a concern, wash the sample with
 PBS.
- Proceed with fluorescence imaging using appropriate filter sets for a dye with excitation/emission maxima of 591/609 nm.





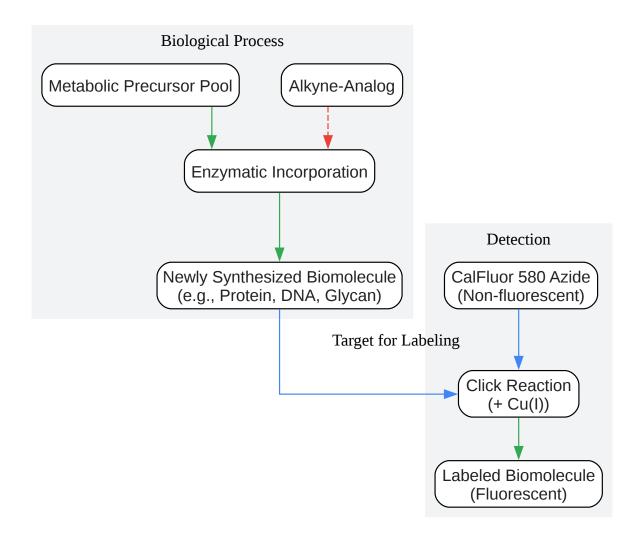
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Experimental workflow for in vitro labeling with **CalFluor 580 Azide**.



Signaling Pathway Context

CalFluor 580 Azide itself is not directly involved in signaling pathways. Instead, it serves as a reporter molecule to visualize biological processes that have been metabolically tagged with an alkyne. For example, it can be used to track the synthesis of new proteins, DNA, or glycans, providing spatial and temporal information about these cellular activities.



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Logical relationship of **CalFluor 580 Azide** in biomolecule detection.



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References

- 1. vectorlabs.com [vectorlabs.com]
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